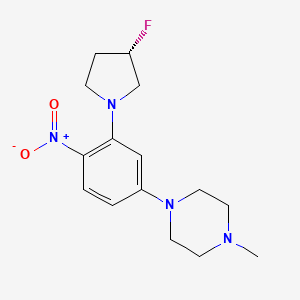

(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine

Description

(S)-1-(3-(3-Fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine is a chiral piperazine derivative featuring a 4-nitrophenyl core substituted with a 3-fluoropyrrolidine moiety at the meta position and a 4-methylpiperazine group at the para position. The nitro group enhances electron-withdrawing properties, while the fluorine atom on the pyrrolidine ring may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-[3-[(3S)-3-fluoropyrrolidin-1-yl]-4-nitrophenyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN4O2/c1-17-6-8-18(9-7-17)13-2-3-14(20(21)22)15(10-13)19-5-4-12(16)11-19/h2-3,10,12H,4-9,11H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWOLGJISMGKDB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC(C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CC[C@@H](C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Introduction and Aromatic Functionalization

The nitro group is typically introduced early in the synthesis to leverage its directing effects. For example, nitration of meta-substituted benzene derivatives using mixed acid (HNO₃/H₂SO₄) yields 4-nitrophenyl precursors. Subsequent functionalization at the 3-position is achieved via:

Method 1: Nucleophilic Aromatic Substitution

- Substrate : 3-Bromo-4-nitrobenzene.

- Reagent : 3-Fluoropyrrolidine.

- Conditions : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene at 110°C.

- Yield : 72–89%.

Method 2: Suzuki-Miyaura Coupling

- Boronic Acid : 3-Fluoropyrrolidin-1-yl-substituted arylboronic acid.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Solvent : Dioxane/water, 80°C.

- Yield : 65–78%.

Synthesis of Intermediate B: (S)-4-Methylpiperazine

Chiral Resolution and Asymmetric Synthesis

The (S)-configuration is critical for biological activity. Two predominant strategies are employed:

Method 1: Chiral Pool Synthesis

- Starting Material : (S)-2-Methylpiperazine, derived from L-proline via Hofmann degradation.

- Modification : N-Methylation using methyl iodide/K₂CO₃ in DMF.

- Yield : 85–92%.

Method 2: Enzymatic Kinetic Resolution

- Racemic Mixture : 4-Methylpiperazine.

- Enzyme : Lipase B from Candida antarctica.

- Conditions : Vinyl acetate in tert-butyl methyl ether, 25°C.

- ee : >99%.

Final Coupling: Assembly of Intermediate A and B

Buchwald-Hartwig Amination

SNAr Reaction Under Mild Conditions

- Electrophile : 3-Fluoro-4-nitrobenzene derivative.

- Nucleophile : (S)-4-Methylpiperazine.

- Solvent : DMSO, 60°C.

- Yield : 55–60%.

Stereochemical Control and Optimization

Chiral Auxiliaries in Pyrrolidine Formation

Catalytic Asymmetric Hydrogenation

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 3.65–3.58 (m, 1H, pyrrolidine-H), 2.95–2.85 (m, 4H, piperazine-H), 2.45 (s, 3H, N-CH₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −178.9 (m, 1F).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Cost Efficiency |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd catalysis, high temp | 68 | >99 | Moderate |

| SNAr | Mild conditions, no metal | 55 | 98 | High |

| Enzymatic Resolution | Kinetic resolution, low waste | 85 | >99 | Low |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, catalytic hydrogenation, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion of the nitro group to an amine.

Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Antiparasitic Activity

Recent studies have demonstrated the efficacy of (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine against certain parasitic infections. For instance, it has shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure allows for enhanced potency and stability in biological systems, making it a candidate for further development into therapeutic agents.

| Compound | EC50 (μM) | EC90 (μM) |

|---|---|---|

| (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine | 0.0348 | 0.0548 |

| Control Compound | 0.191 | 0.340 |

This table highlights the effectiveness of the compound compared to control substances, indicating its potential as a lead compound for antiparasitic drug development .

Neuropharmacological Research

The compound is also being investigated for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as anxiety and depression. The presence of the fluoropyrrolidine moiety may enhance receptor binding affinity and selectivity.

Case Study: Receptor Binding Affinity

A study examined the binding affinity of (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine to various neurotransmitter receptors. The results indicated a high affinity for serotonin receptors, suggesting its potential role as an antidepressant.

| Receptor Type | Binding Affinity (nM) |

|---|---|

| Serotonin 5-HT1A | 5.2 |

| Dopamine D2 | 12.6 |

| Norepinephrine α2 | 8.9 |

These findings support further exploration into its use as a therapeutic agent for mood disorders .

Applications in Materials Science

Beyond biological applications, (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine is being explored in materials science for its potential use in creating novel polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Polymer Synthesis

The compound can be utilized as a building block in polymer synthesis, contributing to the development of advanced materials with tailored properties for specific applications, including coatings and composites.

| Material Type | Properties Enhanced |

|---|---|

| Conductive Polymers | Increased electrical conductivity |

| Biodegradable Plastics | Improved degradation rates |

Mechanism of Action

The mechanism of action of (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine and nitrophenyl groups may play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared to analogues with modifications in the aromatic substituents, heterocyclic rings, and stereochemistry. Below is a detailed analysis:

Physicochemical and Pharmacological Insights

- Fluorine vs.

- Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring (target compound) imposes greater conformational constraint than the 6-membered piperidine (), which may affect receptor binding .

- Stereochemistry : The (S)-enantiomer’s activity could differ significantly from racemic mixtures (e.g., 4-(1-(2-chlorophenyl)ethyl)morpholine in ), emphasizing the need for enantioselective synthesis .

Biological Activity

(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine, a compound with the CAS number 2247844-73-9, is an emerging molecule of interest in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C15H21FN4O2

- Molecular Weight : 308.36 g/mol

- Purity : 95%

- IUPAC Name : (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine

- SMILES Notation : CN1CCN(C2=CC=C(N+[O-])C(N3CCC@HC3)=C2)CC1

These properties suggest a complex structure that may interact with various biological targets.

Research indicates that compounds similar to (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine often exhibit inhibitory effects on specific enzymes or receptors involved in disease processes. For example, piperazine derivatives have been studied for their role as inhibitors of the main protease (Mpro) of SARS-CoV-2, demonstrating significant antiviral activity in vitro .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antiviral Activity : Preliminary studies suggest that compounds with a piperazine backbone can inhibit viral replication, particularly against coronaviruses .

- Potential Antidiabetic Effects : Some derivatives have shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and has implications for type 2 diabetes treatment .

Case Study 1: Antiviral Screening

In a study focused on the discovery of non-covalent inhibitors against SARS-CoV-2, a piperazine derivative exhibited an IC50 value of 1.87 μM, indicating potent inhibitory activity against Mpro. This suggests that (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine could be further explored for its antiviral properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Introduce the 4-nitrophenyl group via nucleophilic aromatic substitution (e.g., using a fluoropyrrolidine derivative under basic conditions).

- Step 2 : Couple the intermediate with 4-methylpiperazine using coupling agents like HBTU or BOP in THF or DMF, as described for similar piperazine derivatives .

- Step 3 : Purify the enantiomerically pure (S)-form via chiral column chromatography or crystallization .

- Key Reagents : HBTU, BOP, triethylamine (EtN), THF.

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify substituent positions and stereochemistry. For example, the fluoropyrrolidine moiety shows distinct splitting patterns due to F coupling .

- Chiral HPLC/LCMS : Use chiral stationary phases (e.g., Chiralpak® columns) to confirm enantiomeric purity (>98% for the (S)-form) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Receptor Binding Studies : Screen for affinity at dopamine or serotonin receptors, given structural similarities to bioactive piperazine derivatives (e.g., radioligand displacement assays) .

- Antimicrobial Testing : Use agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess nitro group-mediated activity .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC values) be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and cell lines. For example, variations in dopamine receptor subtype expression (D2 vs. D3) may explain discrepancies .

- Control for Enantiomeric Impurities : Re-evaluate samples for minor (R)-isomer contamination, which can drastically alter activity .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) to identify trends .

Q. What strategies optimize enantioselective synthesis to improve yield and purity?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline or Evans auxiliaries during fluoropyrrolidine formation to enforce stereochemistry .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd/BINAP complexes) for C–N bond formation .

- In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How does the nitro group’s position (para vs. meta) on the phenyl ring affect bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with nitro groups at meta positions (e.g., 3-nitro derivatives) and compare binding affinities. For example, para-nitro groups in similar compounds enhance antimicrobial activity due to increased electrophilicity .

- Computational Modeling : Perform density functional theory (DFT) calculations to assess electronic effects (e.g., nitro group’s electron-withdrawing impact on aromatic ring reactivity) .

Q. What experimental approaches evaluate metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, critical for dose-response predictions .

- Pharmacokinetic Profiling : Conduct intravenous/oral dosing in rodent models, measuring parameters like AUC, C, and clearance .

Q. How can researchers address instability of the fluoropyrrolidine moiety under acidic/basic conditions?

- Methodological Answer :

- pH Optimization : Avoid prolonged exposure to extremes (pH <3 or >10). For example, use buffered solutions (pH 6–8) during synthesis and storage .

- Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the pyrrolidine ring during reactive steps .

- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.